molecular formula C14H21NO3 B14416772 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol CAS No. 82359-62-4

4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol

Cat. No.: B14416772
CAS No.: 82359-62-4
M. Wt: 251.32 g/mol
InChI Key: MDJOOOQQBBKWBZ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethoxyphenyl group and a hydroxyl group at the 4-position, along with a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.

    Reduction: The compound can be further reduced to modify the piperidine ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-one.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: 3,4-Dimethoxyphenethylamine, 3-(3,4-Dimethoxyphenyl)propionic acid

    Comparison: While 3,4-Dimethoxyphenethylamine is an analogue of dopamine and has monoamine oxidase inhibitory activity, this compound has a distinct piperidine ring structure that may confer different pharmacological properties. Similarly, 3-(3,4-Dimethoxyphenyl)propionic acid is a phenylpropanoic acid derivative with different chemical reactivity and applications.

Properties

CAS No.

82359-62-4

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-1-methylpiperidin-4-ol

InChI

InChI=1S/C14H21NO3/c1-15-9-7-14(16,8-10-15)11-5-4-6-12(17-2)13(11)18-3/h4-6,16H,7-10H2,1-3H3

InChI Key

MDJOOOQQBBKWBZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=C(C(=CC=C2)OC)OC)O

Origin of Product

United States

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